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Introduction

Hydroxyprogesterone caproate (17-OHPC), a synthetic progestin, has been a subject of
extensive research for the prevention of recurrent preterm birth (PTB) in women with a history
of spontaneous preterm delivery. The rationale for its use stems from the understanding that
progesterone plays a crucial role in maintaining uterine quiescence during pregnancy.

However, the clinical efficacy of 17-OHPC remains a topic of debate, largely due to conflicting
results from two major clinical trials: the Meis trial and the PROLONG trial. These trials have
highlighted critical considerations for the design and interpretation of future clinical studies. This
document provides detailed application notes and protocols for researchers, scientists, and
drug development professionals involved in designing clinical trials for 17-OHPC in the context
of preterm birth.

Pharmacokinetics and Mechanism of Action

Understanding the pharmacokinetic profile of 17-OHPC is essential for designing appropriate

dosing regimens. Following intramuscular injection, 17-OHPC is slowly absorbed, providing a
sustained release. It is primarily metabolized in the liver, and its long half-life allows for weekly
administration.

The precise mechanism of action of 17-OHPC in preventing preterm birth is not fully elucidated
but is thought to involve multiple pathways:
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» Uterine Quiescence: 17-OHPC is believed to promote uterine relaxation by reducing uterine
contractility.

» Anti-inflammatory Effects: A key proposed mechanism is the modulation of the maternal
immune response. Inflammation is a known trigger for preterm labor. 17-OHPC may exert its
effects by increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).

o Cervical Integrity: It may also play a role in maintaining the structural integrity of the cervix,
preventing premature ripening and dilation.

Key Clinical Trials: A Comparative Overview

The design and outcomes of the Meis and PROLONG trials offer valuable lessons for future
research.
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Feature

Meis Trial (MFMU Network)

PROLONG Trial

Primary Objective

To determine if 17-OHPC
reduces the risk of recurrent
preterm delivery before 37

weeks of gestation.

To confirm the findings of the
Meis trial and assess the effect
of 17-OHPC on preterm birth
before 35 weeks and on

neonatal morbidity.

Study Population

463 women with a
documented history of

spontaneous preterm delivery.

1,708 women with a history of
a singleton spontaneous
preterm birth.[1][2]

Intervention

Weekly intramuscular
injections of 250 mg of 17-
OHPC or placebo (inert oil).[3]

Weekly intramuscular
injections of 250 mg of 17-
OHPC or placebo (inert oil).[4]

Primary Outcome

Delivery at <37 weeks of

gestation.

Co-primary outcomes: delivery
at <35 weeks of gestation and
a composite neonatal

morbidity and mortality index.

[1]2]

Key Findings

Significant reduction in the rate
of preterm delivery before 37,
35, and 32 weeks of gestation
in the 17-OHPC group.[3]

No significant difference in the
rate of preterm delivery before
35 weeks or in the neonatal
composite outcome between
the 17-OHPC and placebo
groups.[5]

Adverse Events

Adverse event profiles were
similar between the 17-OHPC
and placebo groups.[6]

No significant differences in
maternal or perinatal adverse

events were observed.[6]

Proposed Signaling Pathway for 17-OHPC's Anti-
Inflammatory Action
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Caption: Proposed immunomodulatory pathway of 17-OHPC.
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Protocols: Phase lll Clinical Trial of
Hydroxyprogesterone Caproate for the Prevention
of Recurrent Preterm Birth

1.0 Study Title

A Phase lll, Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial to Evaluate the
Efficacy and Safety of 17-alpha Hydroxyprogesterone Caproate for the Prevention of Recurrent
Spontaneous Preterm Birth in High-Risk Women.

2.0 Study Objectives

e Primary Objective: To determine if weekly intramuscular injections of 250 mg of 17-OHPC
reduce the incidence of spontaneous preterm birth before 35 weeks of gestation compared
to placebo.

e Secondary Objectives:

o To evaluate the effect of 17-OHPC on the incidence of delivery before 37 and 32 weeks of
gestation.

o To assess the impact of 17-OHPC on a composite neonatal morbidity and mortality index.

o To evaluate the safety and tolerability of weekly 250 mg intramuscular 17-OHPC in
pregnant women.

3.0 Investigational Product and Placebo

« Investigational Product: 17-alpha hydroxyprogesterone caproate, 250 mg/mL sterile solution
in castor oil and benzyl benzoate.

» Placebo: A sterile solution of castor oil and benzyl benzoate, identical in appearance to the
investigational product.

4.0 Study Population

4.1 Inclusion Criteria:
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e Pregnant women with a singleton gestation.
o Gestational age between 16 0/7 weeks and 20 6/7 weeks at the time of randomization.

o A documented history of a prior spontaneous singleton preterm birth between 20 0/7 and 36
6/7 weeks of gestation.

e Age 18 years or older.

» Willing and able to provide written informed consent.
4.2 Exclusion Criteria:

» Multifetal gestation (twins, triplets, etc.).

e Known major fetal anomaly.

o Planned or in situ cervical cerclage.

e Current or history of thromboembolic disorders.

e Known or suspected hormone-sensitive malignancy.
» Undiagnosed abnormal vaginal bleeding.

 Active liver disease.

e Uncontrolled hypertension.

« Participation in another investigational drug trial.

5.0 Study Design and Procedures

This is a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
5.1 Randomization and Blinding:

Eligible participants will be randomized in a 1:1 ratio to receive either 17-OHPC or placebo.
Randomization will be performed using a central interactive web response system. Both
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participants and all study personnel will be blinded to the treatment assignment.

Experimental Workflow

Screening Visit
(16 0/7 - 20 6/7 weeks)

'

Informed Consent

l

Baseline Assessments
- Medical History
- Physical Exam
- Ultrasound

Randomization (1:1)
- 17-OHPC Group
- Placebo Group

Weekly IM Injections
(250 mg 17-OHPC or Placebo)
From randomization to 36 6/7 weeks or delivery

C }ontinue weekly injections

Follow-up Visits
(Every 4 weeks)
- Adverse Event Monitoring
- Concomitant Medication Review

N

Delivery

l

End of Study Visit
(Postpartum)
- Final Safety Assessments
- Neonatal Outcome Collection
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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